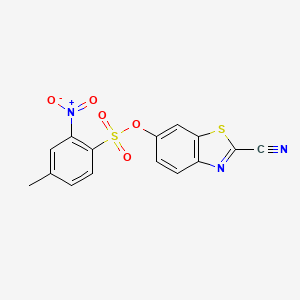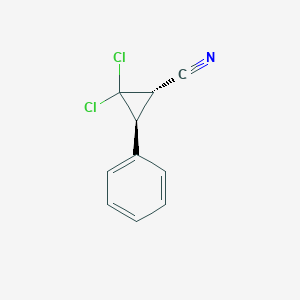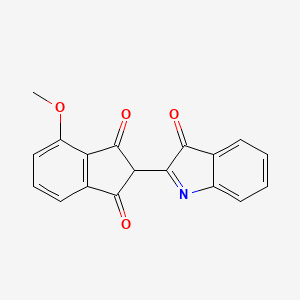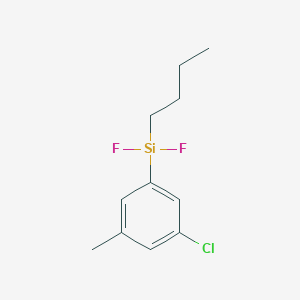
4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ブロモフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オンは、ブロモフェニル基、ヒドロキシ基、およびメトキシメチル基がブタノン骨格に結合した有機化合物です。
準備方法
合成経路と反応条件
4-(4-ブロモフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、ブロモフェニル基を導入するために、フェニル化合物を臭素化するところから始まります。次に、特定の試薬と触媒を含む制御された反応を通じて、ヒドロキシ基とメトキシメチル基が添加されます。温度、圧力、溶媒などの反応条件は、最終生成物の収率と純度が高くなるように慎重に最適化されます。
工業的生産方法
工業的な環境では、この化合物の製造は、効率とスケーラビリティを向上させるために、大規模な化学反応器と連続フロープロセスを含む場合があります。自動化されたシステムと高度な監視技術の使用により、品質の一貫性が確保され、汚染のリスクが最小限に抑えられます。
化学反応の分析
反応の種類
4-(4-ブロモフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は酸化されて対応するケトンまたはアルデヒドを形成することができます。
還元: ブタノン骨格のカルボニル基は還元されてアルコールを形成することができます。
置換: ブロモフェニル基は、臭素原子が他の求核剤に置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: 水酸化物イオン(OH-)やアミン(NH2-)などの求核剤は、置換反応の典型的な試薬です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシ基の酸化はケトンを生成する可能性がありますが、カルボニル基の還元はアルコールを生成する可能性があります。
科学研究の応用
4-(4-ブロモフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 化合物の構造的特徴は、生物学的経路と相互作用を研究するための有用なプローブになります。
産業: 独自の特性を持つ特殊化学品や材料の製造に使用できます。
科学的研究の応用
4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
4-(4-ブロモフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オンがその効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用を伴います。ブロモフェニル基は特定の部位への結合を促進する可能性があり、ヒドロキシ基とメトキシメチル基は水素結合やその他の相互作用に関与することができます。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
- 4-(4-クロロフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オン
- 4-(4-フルオロフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オン
- 4-(4-メチルフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オン
ユニークさ
類似の化合物と比較して、4-(4-ブロモフェニル)-4-ヒドロキシ-3-(メトキシメチル)ブタン-2-オンは、臭素原子の存在のためにユニークです。これは、その反応性と他の分子との相互作用に大きく影響を与える可能性があります。臭素原子のサイズと電気陰性度は、化合物の結合親和性と特異性に影響を与える可能性があり、さまざまな研究用途で貴重なツールとなります。
類似化合物との比較
Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
- 4-(4-Fluorophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
- 4-(4-Methylphenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one
Uniqueness
Compared to similar compounds, 4-(4-Bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable tool in various research applications.
特性
CAS番号 |
649723-51-3 |
|---|---|
分子式 |
C12H15BrO3 |
分子量 |
287.15 g/mol |
IUPAC名 |
4-(4-bromophenyl)-4-hydroxy-3-(methoxymethyl)butan-2-one |
InChI |
InChI=1S/C12H15BrO3/c1-8(14)11(7-16-2)12(15)9-3-5-10(13)6-4-9/h3-6,11-12,15H,7H2,1-2H3 |
InChIキー |
FDCAVNPUWTWNNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(COC)C(C1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)




![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)

![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
